molecular formula C11H14FNO B168539 N-tert-butyl-2-fluorobenzamide CAS No. 146617-56-3

N-tert-butyl-2-fluorobenzamide

Cat. No. B168539
M. Wt: 195.23 g/mol
InChI Key: BQTOGGBBTUSQOE-UHFFFAOYSA-N
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Description

N-tert-butyl-2-fluorobenzamide is a chemical compound with the linear formula C11H14FNO . It has a molecular weight of 195.239

Scientific Research Applications

Fluorescent Aminonaphthalic Anhydrides Synthesis

N-fluorobenzamides, including N-tert-butyl-2-fluorobenzamide, have been used in the development of a [4+2] cycloaddition reaction with maleic anhydride, leading to the production of fluorescent 1-amino-2,3-naphthalic anhydrides. This reaction involves a multistep process including nitrogen-centered radical generation and benzylic radical addition, resulting in fluorescent products that could be transformed into diverse naphthalimides (Lu et al., 2022).

Metalation and Synthesis of Lunularic Acid

N-tert-butyl-N-methyl-2-methoxybenzamide, a related compound, demonstrates the potential of N-tert-butyl-N-methylbenzamides in directed metalation syntheses. It's been used to synthesize lunularic acid, highlighting the chemical utility of similar compounds in organic synthesis (Reitz & Massey, 1990).

Synthesis of N-Heterocycles

N-alkenylamides, including those similar to N-tert-butyl-2-fluorobenzamide, have been employed in cyclization reactions to produce various N-heterocycles under mild conditions. This showcases the application of these compounds in the synthesis of structurally diverse and potentially biologically active molecules (Minakata et al., 2006).

Oxidative Synthesis of Peresters and Amides

The use of N-fluorobenzenesulfonimide, related to N-tert-butyl-2-fluorobenzamide, in the oxidative synthesis of tert-butyl peresters and amides demonstrates the role of similar compounds in facilitating green, high-yield reactions (Xie et al., 2016).

Myocardial Perfusion Imaging

N-tert-butyl-2-fluorobenzamide derivatives have been evaluated for their potential in myocardial perfusion imaging with PET. This application highlights the potential of such compounds in diagnostic imaging and medical research (Mou et al., 2012).

Fluorescence Properties in Polymers

The fluorescence properties of tert-butyl carboxylate functionalized stilbene-containing alternating copolymers, related to N-tert-butyl-2-fluorobenzamide, have been investigated for potential use in light-emitting materials. These compounds exhibit strong blue fluorescence, suggesting applications in diagnostics and therapy (Huang et al., 2018).

properties

IUPAC Name

N-tert-butyl-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTOGGBBTUSQOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-2-fluorobenzamide

CAS RN

146617-56-3
Record name N-(TERT-BUTYL)-2-FLUOROBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Shin, Y Baek, S Chang - 2013 - academia.edu
… [28] To verify our postulate that the amination reaction does not proceed by an SNAr-type route, we conducted an additional reaction with the substrate N-tert-butyl-2-fluorobenzamide: …
Number of citations: 199 www.academia.edu
P Liu, J Tang, X Zeng - Organic letters, 2016 - ACS Publications
The first example of site-selective silylation of C(sp 3 )–H bonds mediated by a [1,5]-hydrogen transfer is reported. This reaction occurs selectively at the α-position of benzamides with a …
Number of citations: 29 pubs.acs.org
SS Bera, S Debbarma, AK Ghosh… - The Journal of …, 2017 - ACS Publications
Hydroarylation of internal alkynes by cost-effective Co III -catalysis, directed by N-tert-butyl amides, is achieved to avail mono- or dihydroarylated amide products selectively in an atom …
Number of citations: 43 pubs.acs.org
I Dokli, M Gredičak - European Journal of Organic Chemistry, 2015 - Wiley Online Library
A fast and efficient mechanochemical Ritter reaction between alcohols and nitriles under mild conditions is demonstrated. The reaction proceeds rapidly at room temperature in a solvent…

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